molecular formula C8H8ClNO3S B1274608 3-Acetamidobenzene-1-sulfonyl chloride CAS No. 23905-46-6

3-Acetamidobenzene-1-sulfonyl chloride

Cat. No.: B1274608
CAS No.: 23905-46-6
M. Wt: 233.67 g/mol
InChI Key: BSNCGXHXSOEIEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-acetamidobenzene-1-sulfonyl chloride typically involves the sulfonation of acetanilide followed by chlorination. The process can be summarized as follows :

    Sulfonation: Acetanilide reacts with chlorosulfonic acid in the presence of a catalyst to form 3-acetamidobenzene-1-sulfonic acid.

    Chlorination: The 3-acetamidobenzene-1-sulfonic acid is then treated with a chlorination reagent, such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2), to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve solvent extraction techniques to improve product quality and reduce waste . For example, using chloroform as a solvent during sulfonation and subsequent extraction with dichloroethane can yield a high-purity product with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Acetamidobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form 3-acetamidobenzene-1-sulfonic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products

    Sulfonamides: Reaction with amines produces sulfonamide derivatives, which are important in medicinal chemistry.

    Sulfonic Acids: Hydrolysis yields sulfonic acids, which can be further utilized in various chemical processes.

Scientific Research Applications

3-Acetamidobenzene-1-sulfonyl chloride has several applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of sulfonamide drugs and dyes.

    Biology: It is employed in proteomics research for the modification of proteins.

    Medicine: Sulfonamide derivatives synthesized from this compound have antibacterial properties.

    Industry: It is used in the production of disperse dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-acetamidobenzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in the synthesis of sulfonamide derivatives, which can inhibit bacterial growth by interfering with folic acid synthesis .

Comparison with Similar Compounds

3-Acetamidobenzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    4-Acetamidobenzene-1-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group in the para position.

    Benzenesulfonyl chloride: Lacks the acetamido group, making it less specific in its reactivity.

The presence of the acetamido group in this compound provides additional sites for chemical modification, making it more versatile in synthetic applications .

Properties

IUPAC Name

3-acetamidobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c1-6(11)10-7-3-2-4-8(5-7)14(9,12)13/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNCGXHXSOEIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390115
Record name 3-acetamidobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23905-46-6
Record name 3-acetamidobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetamidobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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